REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][O:8][C:9]1[CH:14]=[CH:13][N+:12]([O-])=[CH:11][CH:10]=1.C(OC(=O)C)(=[O:18])C>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][O:8][C:9]1[CH:14]=[CH:13][NH:12][C:11](=[O:18])[CH:10]=1
|
Name
|
4-(Pyridin-2-ylmethoxy)pyridine 1-oxide
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)COC1=CC=[N+](C=C1)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CONCENTRATION
|
Details
|
The resultant black solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in hot i-PrOH (40 ml)
|
Type
|
ADDITION
|
Details
|
Et2O (250 mL) was added
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)COC1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |